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Compound of Interest

Compound Name: 2-Octenal

Cat. No.: B1238114

This guide provides an in-depth analysis of the spectroscopic data for (E)-2-Octenal, a
medium-chain a,B-unsaturated aldehyde. It is intended for researchers, scientists, and
professionals in drug development and chemical analysis who utilize spectroscopic techniques
for molecular characterization. This document covers Nuclear Magnetic Resonance (NMR),
Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), presenting quantitative data in
structured tables, detailing experimental protocols, and visualizing analytical workflows.

Molecular Structure

(E)-2-Octenal is an organic compound with the chemical formula CsH140. Its structure consists
of an eight-carbon chain with a double bond between C2 and C3, and an aldehyde functional
group at the C1 position. The "(E)" designation indicates that the alkyl groups are on opposite
sides of the double bond (trans configuration).

IUPAC Name: (E)-oct-2-enal Molecular Weight: 126.20 g/mol [1] CAS Number: 2548-87-0[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of
a molecule. For (E)-2-Octenal, both *H and 3C NMR provide critical data for structural
confirmation.

1H NMR Data
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The *H NMR spectrum provides information about the number of different types of protons,
their chemical environment, and their connectivity through spin-spin coupling. The spectrum of
(E)-2-Octenal is characterized by distinct signals for the aldehydic, vinylic, allylic, and aliphatic
protons.

Table 1: *H NMR Spectroscopic Data for (E)-2-Octenal

. . Coupling
] Chemical Shift o
Assignment Proton Multiplicity Constant (J,
(3, ppm)
Hz)
Doublet of J(A,C)=17.8,
A -CHO 9.50 _
Triplets (dt) JAB)=1
Doublet of J(B,C) = 15.6,
B H-C3 6.86 ,
Triplets (dt) J(B,D) =6.9
Doublet of J(C,B) = 15.6,
C H-C2 6.12 _
Triplets (dt) J(C,A)=7.8
J(D,B) = 6.9,
D -CH2- (C4) 2.33 Quartet (q)
JDE) =74
E -(CH2)s- (C5-C7) 1.19-1.69 Multiplet (m) -
F -CHs (C8) 0.90 Triplet () JFE)=7.0

Data sourced from CDCIs solvent.[3][4] The large coupling constant (15.6 Hz) between protons
B and C confirms the trans (E) configuration of the double bond.[4]

*C NMR Data

The 13C NMR spectrum reveals the number of unique carbon atoms and their chemical
environments. The carbonyl carbon of the aldehyde is highly deshielded and appears
significantly downfield.

Table 2: 13C NMR Spectroscopic Data for (E)-2-Octenal
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Carbon Atom Chemical Shift (3, ppm)
C1 (-CHO) 194.2

C3 158.7

C2 133.5

C4 32.8

C5 315

C6 28.0

Cc7 22.5

C8 (-CHs) 14.0

Note: Data represents typical chemical shift values for a,3-unsaturated aldehydes and may

vary slightly based on experimental conditions.[5][6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 2-Octenal shows characteristic absorptions for the aldehyde and the a,[3-

unsaturated system.

Table 3: Key IR Absorption Bands for (E)-2-Octenal

Vibrational Mode Frequency (cm~1) Intensity Functional Group
C-H stretch )

~2720 and ~2820 Medium, Sharp Aldehyde (-CHO)
(aldehyde)
C=0 stretch a,B-Unsaturated

) 1685 - 1710 Strong, Sharp
(conjugated) Aldehyde
C=C stretch (alkene) ~1640 Medium Alkene
C-H stretch (alkane) 2850 - 3000 Strong Alkyl Chain
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Note: Conjugation lowers the C=0 stretching frequency from the typical 1720-1740 cm~1 for a
saturated aldehyde.[7][8][9] The presence of two distinct C-H stretching bands around 2720
cm~1 and 2820 cm~1is highly diagnostic for an aldehyde.[7][9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, aiding in its identification and structural elucidation.

Table 4: Major Mass Fragments for (E)-2-Octenal (Electron lonization)

/ Relative Intensity Possible Fragment Fragmentation
m/z
(%) lon Pathway
126 ~1.1 [CsH140]* Molecular lon (M*")
97 ~13.7 [M - CzHs]* Loss of ethyl radical
83 ~61.8 [M - CsH7]* Loss of propyl radical
) McLafferty
70 ~70.7 [CaHeO] "
Rearrangement
55 ~84.6 [CaH7]* Allylic cleavage
Allyl cation (Base
41 100.0 [CsHs]*

Peak)

Data obtained from Electron lonization (EIl) at 70 eV.[1][4] The molecular ion peak is observed
at m/z 126, confirming the molecular formula.[4] The fragmentation pattern is characteristic of
aliphatic aldehydes, including a-cleavage and the McLafferty rearrangement, which gives rise
to the prominent peak at m/z 70.[9][10]

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented.

NMR Sample Preparation and Acquisition
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o Sample Preparation: Accurately weigh 10-20 mg of 2-Octenal for *H NMR (or 30-50 mg for
13C NMR) and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,
Chloroform-d, CDCIs) in a clean vial.[11][12]

o Transfer: Using a Pasteur pipette, carefully transfer the solution into a clean, high-quality 5
mm NMR tube to a height of 4-5 cm.[11] Ensure no solid particles are present; filter if
necessary.[12]

o Spectrometer Setup: Insert the tube into the NMR spectrometer. The instrument will lock
onto the deuterium signal of the solvent to stabilize the magnetic field.

e Shimming & Tuning: Perform shimming (either manually or automatically) to optimize the
magnetic field homogeneity, which sharpens the spectral lines. Tune the probe to the desired
nucleus (*H or 3C) to maximize signal reception.[11]

e Acquisition: Set the appropriate acquisition parameters (e.g., number of scans, spectral
width, relaxation delay) and acquire the spectrum. For 13C NMR, a greater number of scans
is typically required due to the low natural abundance of the 13C isotope.[12]

IR Spectrum Acquisition (ATR-FTIR)

 Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (e.g.,
diamond or zinc selenide) is clean. Record a background spectrum of the empty crystal.

o Sample Application: Place a single drop of neat (undiluted) 2-Octenal directly onto the
center of the ATR crystal.

o Data Collection: Lower the ATR press to ensure good contact between the sample and the
crystal. Acquire the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm~1.

e Processing: The acquired spectrum is automatically ratioed against the background
spectrum to produce the final absorbance or transmittance IR spectrum. Clean the crystal
thoroughly with a suitable solvent (e.g., isopropanol) after analysis.

Mass Spectrum Acquisition (GC-MS)

o Sample Preparation: Prepare a dilute solution of 2-Octenal (e.g., 1 mg/mL) in a volatile
organic solvent such as dichloromethane or hexane.
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e GC Separation: Inject a small volume (e.g., 1 pL) of the solution into the Gas Chromatograph
(GC). The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary
column (e.g., DB-5ms), which separates the analyte from any impurities.

 lonization: As 2-Octenal elutes from the GC column, it enters the ion source of the Mass
Spectrometer. It is typically bombarded with electrons (Electron lonization, El) at a standard
energy of 70 eV, causing it to ionize and fragment.

e Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole),
which separates them based on their mass-to-charge ratio (m/z).

o Detection: A detector records the abundance of each ion, generating a mass spectrum that
plots relative intensity versus m/z.

Data Interpretation Workflows

The following diagrams illustrate the logical workflow for spectroscopic analysis and how the
combined data leads to structural elucidation.

Sample Preparation
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Analyze Analyze
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Caption: General workflow for the spectroscopic analysis of 2-Octenal.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

¢ 1. (E)-2-Octenal | C8BH140 | CID 5283324 - PubChem [pubchem.ncbi.nim.nih.gov]

.
N

. 2-Octenal, (E)- [webbook.nist.gov]

¢ 3. spectrabase.com [spectrabase.com]

¢ 4. (E)-2-Octenal(2548-87-0) 1H NMR spectrum [chemicalbook.com]
¢ 5. compoundchem.com [compoundchem.com]

¢ 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

¢ 7. orgchemboulder.com [orgchemboulder.com]

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b1238114?utm_src=pdf-body
https://www.benchchem.com/product/b1238114?utm_src=pdf-body-img
https://www.benchchem.com/product/b1238114?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/5283324
https://webbook.nist.gov/cgi/cbook.cgi?ID=C2548870&Mask=200
https://spectrabase.com/spectrum/7ohikyPwlPP
https://www.chemicalbook.com/SpectrumEN_2548-87-0_1HNMR.htm
https://www.compoundchem.com/wp-content/uploads/2015/04/Analytical-Chemistry-13-C-NMR-Chemical-Shifts.pdf
https://sites.science.oregonstate.edu/~gablek/CH335/Chapter10/CarbonChemicalShift.htm
https://orgchemboulder.com/Spectroscopy/irtutor/aldehydesir.shtml
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1238114?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

8. 19.14 Spectroscopy of Aldehydes and Ketones — Organic Chemistry: A Tenth Edition —

OpenStax adaptation 1 [ncstate.pressbooks.pub]

e 9. chem.libretexts.org [chem.libretexts.org]

e 10. CH 336: Aldehyde Spectroscopy [sites.science.oregonstate.edu]

e 11. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

e 12. NMR Sample Preparation [nmr.chem.umn.edu]

 To cite this document: BenchChem. [Spectroscopic Analysis of (E)-2-Octenal: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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